Glyceryl ascorbate
Description
Contextualization of Ascorbate (B8700270) Derivatives in Physiological and Biochemical Systems
L-Ascorbic acid, commonly known as vitamin C, is a vital water-soluble vitamin that plays a crucial role in numerous physiological and biochemical processes. nih.govresearchgate.net It functions as a potent antioxidant, protecting cellular components from damage caused by reactive oxygen species (ROS), and serves as a cofactor for various enzymes involved in processes like collagen synthesis. nih.govnih.gov Despite its importance, L-ascorbic acid is inherently unstable, particularly in aqueous solutions and when exposed to light, air, and heat, which limits its utility in various applications. phyto-c.comresearchgate.net
To overcome the stability issues of L-ascorbic acid, researchers have developed numerous derivatives. phyto-c.comnayaglow.com These are molecules where the structure of ascorbic acid has been chemically modified to enhance stability, improve penetration into biological membranes, or alter its physical properties. phyto-c.comtypology.com Common strategies for creating derivatives involve modifications at the hydroxyl groups of the ascorbic acid molecule. google.com These derivatives are designed to be more stable and, in many cases, are converted back to L-ascorbic acid within the body to exert their biological effects. typology.commdpi.com
Rationale for Glyceryl Ascorbate Development within Ascorbate Science
The development of this compound was driven by the need for a more stable, water-soluble form of vitamin C with enhanced moisturizing properties. atamanchemicals.comchemimpex.com this compound is synthesized by binding ascorbic acid with glycerin, a well-known humectant. atamanchemicals.compaulaschoice.co.uk This modification addresses several key limitations of pure ascorbic acid.
Firstly, the attachment of the glyceryl group significantly improves the stability of the ascorbic acid molecule, making it less susceptible to oxidation and degradation in aqueous formulations. researchgate.netontosight.ai This enhanced stability allows for a longer shelf-life and sustained efficacy in various preparations. chemimpex.com Secondly, the presence of the glycerin moiety imparts moisturizing properties to the compound. atamanchemicals.comchemimpex.com A derivative known as 3-O-Laurylthis compound has been shown to improve ceramide synthesis, which strengthens the skin's moisture barrier. paulaschoice.co.uk While this compound is a potent antioxidant, it is considered less potent than pure L-ascorbic acid, a trade-off for its increased stability. paulaschoice.co.uk
Hierarchical Classification within Ascorbate Analogues
Ascorbic acid analogues can be broadly classified based on the type of chemical modification made to the parent molecule. These modifications typically involve esterification or etherification at one or more of the hydroxyl groups. This compound falls into the category of ether derivatives.
Specifically, this compound is known chemically as 2-O-(2,3-Dihydroxypropyl)-L-ascorbic Acid. medchemexpress.comchemicalbook.com This name indicates that a glyceryl group is attached to the second carbon position of the ascorbic acid molecule via an ether linkage. Other examples of ascorbic acid derivatives include ascorbyl palmitate (an ester), magnesium ascorbyl phosphate (B84403) (a phosphate ester), and ascorbyl glucoside (a glucoside derivative). phyto-c.comnayaglow.com The classification is based on the functional group introduced to the ascorbic acid structure.
Another related compound is Bis-Glyceryl Ascorbate, where two glyceryl groups are attached to the ascorbic acid molecule. ontosight.ai This further modification aims to enhance stability and lipophilicity. ontosight.ai
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic Acid | medchemexpress.comchemicalbook.com |
| Synonyms | This compound | atamanchemicals.comchemicalbook.com |
| CAS Number | 1120360-13-5 | chemicalbook.comchemsrc.com |
| Molecular Formula | C9H14O8 | chemicalbook.comchemsrc.com |
| Molecular Weight | 250.2 g/mol | chemicalbook.com |
| Appearance | White to almost white powder/crystal | chemicalbook.com |
| Solubility | Water-soluble | atamanchemicals.compaulaschoice.co.uk |
| Melting Point | 156.0 to 161.0 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQJCDIYBPYNT-ACFLWUFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269599 | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120360-13-5 | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Enzymatic and Chemo-Enzymatic Synthesis Pathways
Enzymatic and chemo-enzymatic approaches are favored for synthesizing ascorbic acid derivatives due to their high regioselectivity, which is difficult to achieve through conventional chemical methods. researchgate.netresearchgate.netresearchgate.netnih.gov These biological catalysts operate under mild conditions, minimizing the degradation of the sensitive ascorbic acid molecule and reducing the formation of unwanted by-products. researchgate.netresearchgate.net
Regioselective Glycosylation: The enzymatic synthesis of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), a highly stable glucoside derivative of L-ascorbic acid, is a prime example of regioselective glycosylation. researchgate.netresearchgate.net This process selectively attaches a glucose molecule to the hydroxyl group at the C-2 position of the enediol system in ascorbic acid, which is the key to its stability. asm.org Several types of enzymes are employed for this transglucosylation reaction. researchgate.netacs.org
Cyclodextrin Glycosyltransferase (CGTase): This enzyme, particularly from species like Bacillus stearothermophilus, catalyzes the transfer of a glucosyl group from a donor like α-cyclodextrin or starch to L-ascorbic acid, forming AA-2G. asm.orgacs.orgoup.com
α-Glucosidase: Enzymes from sources such as rice seed and mammals can synthesize AA-2G with the advantage of producing fewer intermediates and by-products. researchgate.netresearchgate.netscispace.com
Sucrose (B13894) Phosphorylase (SPase): This enzyme enables the one-step synthesis of AA-2G using sucrose as a readily available and ideal substrate. researchgate.net
Other Glycosyltransferases: Amylase and α-isomaltosylglucosaccharide synthase have also been utilized for the production of AA-2G. researchgate.netacs.org
A common biochemical process involves first using a saccharide-transferring enzyme to attach α-glucosyl residues to L-ascorbic acid, followed by treatment with glucoamylase, which hydrolyzes higher α-glycosyl-L-ascorbic acids to accumulate the desired AA-2G product. google.com
Regioselective Esterification: To enhance the lipophilicity of the stable AA-2G, further modifications via esterification are performed. The primary targets for this are the 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acid (6-Acyl-AA-2G) derivatives. scispace.comacs.org
Enzymatic Acylation: Proteases have been found to effectively catalyze regioselective acylation in organic solvents. For instance, Bioprase, an alkaline protease from Bacillus subtilis, catalyzes the transacylation of AA-2G with vinyl esters (e.g., vinyl octanoate) in pyridine. scispace.com This method selectively targets the 6-hydroxyl group of the ascorbic acid moiety. The reaction can also be performed in N,N-dimethylformamide (DMF) with a low water content. researchgate.net
Chemical Acylation: A straightforward chemical route involves reacting AA-2G with various acid anhydrides in pyridine, which also yields the 6-O-monoacylated derivatives. acs.orgnih.gov
Table 1: Enzymes Used in Regioselective Synthesis of Ascorbic Acid Derivatives
| Enzyme | Reaction Type | Substrates | Product | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Cyclodextrin Glycosyltransferase (CGTase) | Glycosylation | L-ascorbic acid, α-cyclodextrin | 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) | Catalyzes regioselective transfer of a glucosyl group to the C-2 position of ascorbic acid. asm.orgoup.com | asm.orgacs.orgoup.com |
| α-Glucosidase | Glycosylation | L-ascorbic acid, maltose | 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) | Produces AA-2G with fewer by-products compared to other enzymes. researchgate.netresearchgate.net | researchgate.netresearchgate.netscispace.com |
| Sucrose Phosphorylase (SPase) | Glycosylation | L-ascorbic acid, sucrose | 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) | Enables one-step synthesis using an inexpensive and ideal glucosyl donor. researchgate.net | researchgate.net |
| Protease (from Bacillus subtilis) | Esterification | AA-2G, vinyl esters | 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acid (6-Acyl-AA-2G) | Catalyzes regioselective acylation at the 6-position in organic solvents like pyridine. scispace.com | scispace.comresearchgate.net |
Maximizing the yield and purity of glyceryl ascorbate (B8700270) derivatives is crucial for their industrial application. Researchers have explored various optimization strategies targeting both the enzymatic reaction and the bioprocess engineering aspects.
For AA-2G synthesis, reaction conditions such as temperature, pH, and enzyme concentration are critical parameters that require optimization. acs.org For instance, using CGTase from Bacillus stearothermophilus, the biosynthesis of AA-2G was optimized by controlling these factors. acs.org Furthermore, protein engineering through iterative saturation mutagenesis of the enzyme's acceptor subsite has been shown to significantly enhance synthesis yields. acs.org The mutant K228R/M230L of CGTase, for example, produced a higher yield of AA-2G with maltodextrin (B1146171) as the glucosyl donor compared to the wild-type enzyme. acs.org
In the context of bioprocessing, using fed-batch cultivation in fermenters can lead to high-density cell cultures and increased production of the recombinant enzymes used for synthesis. researchgate.net For example, an α-glucosidase from Oryza sativa was produced in Pichia pastoris, reaching an activity of 9.11 U/mL after 102 hours of cultivation in a 5 L fermenter. researchgate.net
For the synthesis of 6-Acyl-AA-2G, chemical routes using acid anhydrides can afford high yields of 30-60%. acs.orgnih.gov In the protease-catalyzed enzymatic synthesis, yields can be even higher, reaching up to 82% for 6-Hexa-AA-2G after 6 hours. scispace.com However, prolonged reaction times can lead to a decrease in yield due to the formation of by-products, making reaction time a critical optimization parameter. scispace.com Purification typically involves steps like membrane filtration to remove the enzyme, followed by chromatographic techniques to isolate the final product. oup.comgoogle.com
Table 2: Optimization of 6-Acyl-AA-2G Synthesis by Protease-Catalyzed Transacylation
| Acyl Donor (Vinyl Ester) | Product | Maximum Yield (%) | Reaction Time (hours) | Source(s) |
|---|---|---|---|---|
| Vinyl butyrate | 6-Buty-AA-2G | 67 | 6 | scispace.com |
| Vinyl hexanoate | 6-Hexa-AA-2G | 82 | 6 | scispace.com |
Regioselective Glycosylation and Esterification Techniques
Exploration of Novel Glyceryl Ascorbate Analogues
The development of novel analogues of glycosylated ascorbic acid aims to fine-tune its physicochemical properties, such as lipophilicity, to improve its utility in various applications. This is primarily achieved by introducing different functional groups to the stable AA-2G backbone.
The most extensively studied analogues are the 6-O-acyl-2-O-α-d-glucopyranosyl-L-ascorbic acids (6-Acyl-AA-2G) . acs.org This series of compounds is created by attaching fatty acid chains of varying lengths to the 6-position of the ascorbic acid part of the AA-2G molecule. scispace.comacs.org This structural modification significantly increases the molecule's solubility in organic phases. nih.gov
Synthetic Routes for 6-Acyl-AA-2G:
Chemical Synthesis: This method involves the reaction of AA-2G with an acid anhydride (B1165640) corresponding to the desired acyl chain length (e.g., butyric anhydride, hexanoic anhydride, etc.) in pyridine. acs.org This route provides good yields, typically between 30% and 60%, and allows for the synthesis of a wide range of derivatives. acs.orgnih.gov
Enzymatic Synthesis: A protease from Bacillus subtilis can catalyze the regioselective acylation of AA-2G using vinyl esters as acyl donors in pyridine. scispace.com The efficiency of this transacylation tends to decrease as the length of the acyl chain increases. scispace.com
Beyond straight-chain acyl groups, researchers have also synthesized 6-O-acyl-2-O-α-D-glucopyranosyl-L-ascorbic acids with a branched-acyl chain (6-bAcyl-AA-2G) . oup.com These were developed to further enhance stability and were synthesized using a 2-branched-chain fatty acid anhydride as the acyl donor. researchgate.net These branched derivatives were found to be more stable in neutral solutions than their straight-chain counterparts. researchgate.net
Table 3: Synthesized Analogues of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G)
| Analogue Name | Abbreviation | Acyl Group | Synthetic Route | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| 2-O-α-d-Glucopyranosyl-6-O-butyryl-l-ascorbic Acid | 6-Buty-AA-2G | Butyryl (C4) | Chemical (Acid Anhydride) | Not specified | acs.org |
| 2-O-α-d-Glucopyranosyl-6-O-hexanoyl-l-ascorbic Acid | 6-Hexa-AA-2G | Hexanoyl (C6) | Chemical (Acid Anhydride) | 35.3 | acs.org |
| 2-O-α-d-Glucopyranosyl-6-O-octanoyl-l-ascorbic Acid | 6-Octa-AA-2G | Octanoyl (C8) | Chemical (Acid Anhydride) | Not specified | acs.org |
| 6-O-Decanoyl-2-O-α-d-glucopyranosyl-l-ascorbic acid | 6-Deca-AA-2G | Decanoyl (C10) | Chemical (Acid Anhydride) | Not specified | acs.org |
| 6-O-Dodecanoyl-2-O-α-d-glucopyranosyl-l-ascorbic acid | 6-Dode-AA-2G | Dodecanoyl (C12) | Chemical (Acid Anhydride) | Not specified | acs.org |
| 2-O-α-d-Glucopyranosyl-6-O-hexadecanoyl-l-ascorbic acid | 6-Palm-AA-2G | Hexadecanoyl (C16) | Chemical (Acid Anhydride) | Not specified | acs.org |
Elucidation of Glyceryl Ascorbate S Biochemical Mechanisms
Molecular Interactions in Redox Homeostasis
The maintenance of cellular redox homeostasis, the balance between oxidants and antioxidants, is critical for normal physiological function. nih.govresearchgate.netfrontiersin.org Glyceryl ascorbate (B8700270), through its ascorbate moiety, is understood to participate significantly in this process by neutralizing reactive oxygen species (ROS) and interacting with other antioxidants. ulprospector.comcornell.eduresearchgate.net
The antioxidant activity of ascorbate, and by extension glyceryl ascorbate, is executed through several chemical pathways that neutralize free radicals. nih.gov The primary mechanisms involved are:
Hydrogen Atom Transfer (HAT): In this direct mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching the radical's reactivity. unec-jeas.comuobasrah.edu.iqmdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. unec-jeas.com
Single Electron Transfer-Proton Transfer (SET-PT): This two-step process begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. unec-jeas.commdpi.commdpi.com This is followed by the transfer of a proton from the antioxidant radical cation. mdpi.com The key factors for this mechanism are the ionization potential (IP) and proton dissociation enthalpy (PDE). unec-jeas.com
Sequential Proton Loss Electron Transfer (SPLET): This pathway also involves two steps, but in the reverse order of SET-PT. nih.govuobasrah.edu.iq First, the antioxidant loses a proton, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. uobasrah.edu.iq
The predominant pathway can be influenced by the reaction environment, such as the solvent and pH. nih.gov Ascorbate is capable of scavenging a variety of biologically relevant radicals, including hydroxyl, alkoxyl, peroxyl, and superoxide (B77818) radicals. oup.comnih.govresearchgate.net
Table 1: Major Free Radical Scavenging Mechanisms
| Mechanism | Description | Key Parameters |
|---|---|---|
| HAT | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |
| SET-PT | 1. Single electron transfer from the antioxidant to the radical. 2. Proton transfer from the resulting antioxidant radical cation. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | | SPLET | 1. Proton loss from the antioxidant to form an anion. 2. Electron transfer from the anion to the radical. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |
This compound's role in redox homeostasis extends to its interaction with other components of the cellular antioxidant defense system. researchgate.net A crucial example of this interplay is the regeneration of α-tocopherol (vitamin E). researchgate.netconsensus.appmdpi.com
Free Radical Scavenging Pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)
Role as an Enzymatic Cofactor in Cellular Processes
Beyond its direct antioxidant functions, the ascorbate moiety of this compound is an essential cofactor for a number of enzymes, particularly a large family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). mdpi.comfrontiersin.orgmdpi.comresearchgate.net
2-ODDs are a diverse group of non-heme iron-containing enzymes that catalyze a variety of hydroxylation and demethylation reactions involved in processes like collagen synthesis, hypoxic response, and epigenetic regulation. acs.orgdrugbank.comcardiff.ac.ukfrontiersin.orgnih.gov These enzymes require ascorbate to maintain their catalytic activity. oup.comacs.orgdrugbank.com
The catalytic cycle of 2-ODDs involves an iron atom at the active site, which cycles between its ferrous (Fe(II)) and ferric (Fe(III)) states. oup.com During the reaction, the Fe(II) center can become oxidized to Fe(III), rendering the enzyme inactive. acs.orgfrontiersin.org Ascorbate's primary role as a cofactor is to reduce the iron atom back to its Fe(II) state, allowing the enzyme to continue its catalytic function. oup.commdpi.comdrugbank.comfrontiersin.orgresearchgate.net This reducing action prevents the irreversible inactivation of the enzyme. oup.com
A critical function of 2-ODDs is in the synthesis of the extracellular matrix, most notably in the production of collagen. mdpi.com Prolyl and lysyl hydroxylases are 2-ODDs that catalyze the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. oup.commdpi.com This hydroxylation is essential for the proper folding of procollagen into a stable triple helix and for the subsequent cross-linking of collagen fibers. mdpi.comnih.gov
In the absence of sufficient ascorbate, the activity of prolyl and lysyl hydroxylases is impaired, leading to the production of under-hydroxylated and unstable collagen. acs.org This demonstrates the fundamental role of ascorbate in maintaining the structural integrity of connective tissues. mdpi.comnih.gov
Table 2: Key Enzymes Requiring Ascorbate as a Cofactor
| Enzyme Family | Specific Enzymes | Biological Process | Role of Ascorbate |
|---|---|---|---|
| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Prolyl Hydroxylases, Lysyl Hydroxylases | Collagen synthesis, Extracellular matrix formation | Reduces Fe(III) to Fe(II) in the enzyme active site, maintaining catalytic activity. |
| HIF Prolyl Hydroxylases | Regulation of Hypoxia-Inducible Factor (HIF) | Modulates the cellular response to low oxygen levels. | |
| TET Dioxygenases | DNA and Histone Demethylation | Epigenetic regulation. |
Modulation of 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)
Intracellular Dynamics and Metabolic Conversion
The efficacy of this compound as a source of Vitamin C activity is fundamentally linked to its journey into the cell and its subsequent metabolic fate. As a derivative of L-ascorbic acid, its structure is modified to enhance stability and facilitate passage across biological membranes, a process that precedes its conversion into the biologically active parent compound.
This compound, a compound formed by binding ascorbic acid with glycerin, exhibits excellent skin penetration. paulaschoice.co.uk Unlike L-ascorbic acid, which relies on specific transporters such as Sodium-Dependent Vitamin C Transporters (SVCTs) for cellular entry, stabilized derivatives often utilize different uptake pathways. mdpi.comuu.nl Hydrophobic precursors of ascorbic acid can traverse the cell membrane via simple diffusion before being hydrolyzed intracellularly. nih.gov
For glycosylated derivatives similar to this compound, it is suggested that deglycosylation may need to occur either before or during cellular uptake to facilitate the process. d-nb.info This suggests that enzymes present in the extracellular matrix or on the cell surface could play a role in preparing the molecule for translocation. Once inside the cell, these derivatives can act as a reservoir, gradually releasing active L-ascorbic acid. nih.gov The modification of ascorbic acid into an amphipathic derivative, such as in the case of 3-O-laurylthis compound, is a strategy designed to improve its penetration through the skin barrier. nih.gov
Once this compound has been translocated into the cell, it must be converted into L-ascorbic acid to exert its biological functions. This conversion is achieved through enzymatic hydrolysis. nih.govmedchemexpress.com The this compound molecule essentially serves as a pro-drug, which, upon entering the cellular environment, is cleaved by intracellular enzymes to release L-ascorbic acid and glycerol (B35011). nih.gov
This mechanism is common for various ascorbic acid derivatives. For instance, Ascorbyl 2-O-glucoside is known to be hydrolyzed in the skin to produce L-ascorbic acid. nih.gov Similarly, other derivatives like 2-O-α-D-Glucopyranosyl-L-ascorbic Acid depend on enzymatic hydrolysis to become active. medchemexpress.com While the specific hydrolases responsible for cleaving the glyceryl group from this compound are not extensively documented, enzymes with esterase or α-glucosidase activity are implicated in the hydrolysis of similar ascorbic acid conjugates. nih.govd-nb.info This intracellular release mechanism ensures that the active, but less stable, L-ascorbic acid is generated at the site where it is needed.
The use of stable derivatives like this compound significantly influences the dynamics of the intracellular ascorbic acid pool. Direct application of L-ascorbic acid can lead to a rapid but transient increase in intracellular concentration, as the molecule is susceptible to oxidation. mdpi.com In contrast, derivatives that are hydrolyzed intracellularly provide a more sustained release of L-ascorbic acid, acting as a stable intracellular reservoir. nih.gov
Research on other stable precursors has demonstrated their superior ability to augment intracellular ascorbic acid levels. For example, in a study on human dermal fibroblasts, a phosphate (B84403) derivative of ascorbyl 6-O-palmitate was found to increase intracellular L-ascorbic acid concentrations more effectively than the application of L-ascorbic acid itself. nih.gov This suggests that bypassing the limitations of L-ascorbic acid's stability and transport can lead to a more substantial and lasting increase in the intracellular antioxidant capacity. By providing a steady source for enzymatic conversion, this compound helps to maintain a consistent and elevated intracellular concentration of L-ascorbic acid, which is crucial for its various biochemical roles. nih.gov
Table 1: Comparative Efficacy of Ascorbic Acid Precursor vs. L-Ascorbic Acid in Modulating Intracellular Levels
This table illustrates the principle that stable precursors can be more effective at increasing intracellular ascorbic acid concentrations than direct application of L-ascorbic acid. The data is based on findings for ascorbyl 6-O-palmitate 2-phosphate, a comparable stable derivative.
| Compound Administered | Fold Increase in Intracellular L-Ascorbic Acid Concentration | Source |
| L-Ascorbic Acid (AA) | 2.3x | nih.gov |
| Ascorbyl 6-O-Palmitate 2-Phosphate | 4.1x | nih.gov |
Enzymatic Hydrolysis to L-Ascorbic Acid within Cellular Compartments
Biochemical Effects on Specific Enzyme Activities (e.g., Xanthine (B1682287) Oxidase)
The L-ascorbic acid released from this compound can modulate the activity of various enzymes, including Xanthine Oxidase (XO). Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that also generates reactive oxygen species. nih.govresearchgate.net
The interaction between ascorbic acid and xanthine oxidase is complex. In some contexts, ascorbic acid and its derivatives are considered inhibitors of xanthine oxidase. researchgate.net For instance, a study investigating the effects of a combination of Epigallocatechin-3-gallate (EGCG), ascorbic acid (Vc), and glycerol on hyperuricemic mice found that the combination significantly reduced serum uric acid levels and hepatic xanthine oxidase activity compared to the EGCG-only group. tandfonline.com
Conversely, other research demonstrates a protective role for ascorbic acid on xanthine oxidase. Studies have shown that agents like glyceryl trinitrate (GTN) can inactivate xanthine oxidase. nih.govresearchgate.net However, co-treatment with ascorbic acid was found to prevent this GTN-induced inactivation. nih.govresearchgate.net In these experiments, ascorbic acid not only prevented the decrease in XO activity but actually increased it relative to the control group, thereby preserving the enzyme's function. nih.gov This protective effect is crucial, as XO is involved in the metabolic bioactivation of certain drugs. nih.govresearchgate.net Furthermore, ascorbic acid can act as a scavenger of superoxide radicals produced by the xanthine-xanthine oxidase system. ahajournals.org
This dual role—acting as an inhibitor in some physiological models and a protector against inactivation in others—highlights the context-dependent biochemical effects of the ascorbic acid delivered by this compound.
Table 2: Effect of Ascorbic Acid on Xanthine Oxidase (XO) Activity in Different Experimental Models
| Experimental Model | Agent(s) | Observed Effect on XO Activity | Conclusion | Source |
| LLC-PK1 Cells | Glyceryl Trinitrate (GTN) | Decrease | GTN inactivates XO. | nih.gov |
| LLC-PK1 Cells | GTN + Sodium Ascorbate | Prevention of decrease; significant increase vs. control | Ascorbic acid prevents GTN-induced XO inactivation. | nih.gov |
| Hyperuricemic Mice | EGCG + Ascorbic Acid + Glycerol | Decrease (31.41 U/gprot vs. 38.12 U/gprot in EGCG group) | The combination lowers XO activity. | tandfonline.com |
Kinetic and Mechanistic Investigations of Glyceryl Ascorbate Stability
Degradation Pathways and By-product Characterization (e.g., Dehydroascorbic Acid Formation)
The degradation of ascorbic acid, and by extension its derivatives, can proceed through several pathways, primarily dictated by the presence of oxygen.
The main aerobic degradation pathway begins with the oxidation of ascorbic acid to an intermediate radical, monodehydroascorbate (MDHA). nih.gov This is followed by further oxidation to dehydroascorbic acid (DHA). mdpi.comresearchgate.net DHA is the primary, albeit unstable, two-electron oxidation product. researchgate.net While DHA still possesses vitamin C activity, it is susceptible to rapid, irreversible hydrolysis, which involves the opening of its lactone ring structure. researchgate.netresearchgate.net This hydrolysis yields 2,3-diketogulonic acid (DKG), a compound with no vitamin activity. mdpi.comresearchgate.netwikipedia.org The degradation can continue from DKG to form other products such as oxalate, L-xylonic acid, and L-threonic acid. wikipedia.orgnih.gov
In anaerobic conditions (the absence of oxygen), ascorbic acid degradation can still occur, particularly at elevated temperatures, though this pathway is generally slower than the aerobic route. mdpi.comgoogle.com The degradation of ascorbic acid can also lead to the formation of furfural (B47365) under certain conditions. mdpi.commdpi.com
The primary degradation by-products identified in ascorbic acid studies, which are likely relevant for glyceryl ascorbate (B8700270), include:
Dehydroascorbic Acid (DHA): The initial, reversible oxidation product. mdpi.comwikipedia.org
2,3-Diketogulonic Acid (DKG): The product of irreversible DHA hydrolysis. wikipedia.orgresearchgate.net
Oxalic Acid: A further breakdown product. wikipedia.org
Threonic Acid: A four-carbon fragment resulting from the cleavage of the ascorbic acid molecule. nih.gov
Kinetic Modeling of Degradation Processes (e.g., First-Order Kinetics)
The degradation of ascorbic acid in various systems is most commonly described by first-order kinetics. ugm.ac.idmdpi.comnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of the remaining ascorbic acid. The integrated rate law for a first-order reaction is expressed as:
ln(C/C₀) = -kt
Where:
C is the concentration of ascorbic acid at time t
C₀ is the initial concentration of ascorbic acid
k is the first-order rate constant
t is time
Numerous studies across different conditions (e.g., in aqueous solutions, food products, and topical formulations) have confirmed that the degradation of ascorbic acid fits well with the first-order model. researchgate.netmdpi.comresearchgate.netresearcher.lifefrontiersin.orgresearchgate.net For instance, research on ascorbic acid oxidation at temperatures between 40°C and 80°C demonstrated first-order reaction kinetics. ugm.ac.id Similarly, studies on ascorbic acid in fruit juices and infant foods also reported degradation following an Arrhenius first-order kinetic model. mdpi.comresearchgate.net In some cases, under specific conditions such as high temperatures, degradation has been observed to follow zero-order kinetics. researchgate.net
Table 1: Kinetic Models for Ascorbic Acid Degradation in Various Systems
| System/Medium | Temperature Range | Observed Kinetic Model | Reference |
|---|---|---|---|
| Aqueous Solution | 40-80 °C | First-Order | ugm.ac.id |
| Orange Juice | 4 °C and 22 °C | First-Order | mdpi.com |
| Model Fruit Juice | 50-90 °C | First-Order | researchgate.net |
| Hot-Compressed Water | 150-190 °C | Pseudo-First-Order | frontiersin.org |
| Cream Formulations (Photodegradation) | Not specified | First-Order | researchgate.net |
| Intermediate Moisture Food System | 61-105 °C | Zero-Order | researchgate.net |
Influential Factors on Glyceryl Ascorbate Stability
The stability of this compound, much like its parent compound, is significantly influenced by a range of environmental and formulation factors.
The pH of the medium is a critical factor governing the stability of ascorbic acid. Generally, ascorbic acid is most stable in acidic conditions, with studies indicating optimal stability at a pH of around 3.5 to 4.0. caldic.comscielo.br As the pH increases above this range, the rate of degradation accelerates. scielo.brsci-hub.se For instance, the photodegradation of ascorbic acid in cream formulations was found to increase with a rise in pH. researchgate.net The decomposition rate of ascorbic acid in aqueous solution is reportedly faster at pH 5.6 than in the range of pH 1.0–4.4. nih.gov Research on this compound suggests it is most effective in a pH range of 3 to 5, which aligns with the stability profile of ascorbic acid. paulaschoice.co.uk The increased degradation at higher pH values is linked to the greater susceptibility of the monoanionic form of ascorbate (ascorbate ion) to oxidation. consensus.app
Table 2: Effect of pH on the Pseudo-First Order Degradation Rate Constant (k) of Ascorbic Acid
| pH | Rate Constant (k) x 10⁻² h⁻¹ | Reference |
|---|---|---|
| 3.0 | 0.66 | sci-hub.se |
| 4.0 | 2.02 | sci-hub.se |
| 5.0 | 2.56 | sci-hub.se |
| 7.0 | 2.88 | sci-hub.se |
Temperature has a profound effect on the degradation rate of ascorbic acid, with higher temperatures consistently leading to accelerated degradation. ugm.ac.idnih.govnih.gov The relationship between temperature and the reaction rate constant typically follows the Arrhenius equation, which indicates an exponential increase in the rate constant with temperature. nih.govresearchgate.net For example, one study determined the first-order rate constants for ascorbic acid oxidation to be 4.55 x 10⁻⁴ min⁻¹ at 40°C, increasing to 1.1 x 10⁻³ min⁻¹ at 70°C. ugm.ac.id Another study on ascorbic acid in hot-compressed water found the degradation rate constant increased significantly as the temperature rose from 150°C to 190°C. frontiersin.org Storing products containing ascorbic acid at lower temperatures, such as refrigeration, significantly reduces the rate of loss. mdpi.comnih.gov
Table 3: Temperature Dependence of the First-Order Rate Constant (k) for Ascorbic Acid Oxidation
| Temperature (°C) | Rate Constant (k) min⁻¹ | Reference |
|---|---|---|
| 40 | 4.55 x 10⁻⁴ | ugm.ac.id |
| 50 | 5.85 x 10⁻⁴ | ugm.ac.id |
| 60 | 8.40 x 10⁻⁴ | ugm.ac.id |
| 70 | 1.10 x 10⁻³ | ugm.ac.id |
Oxidation is the primary mechanism of degradation for ascorbic acid and its derivatives. This process can be divided into aerobic degradation (requiring oxygen) and autoxidation.
Aerobic Degradation: This is the most common degradation pathway and is highly dependent on the presence of dissolved oxygen. mdpi.comgoogle.com The reaction is often catalyzed by the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), which facilitate the transfer of electrons from ascorbic acid to oxygen. mdpi.comresearchgate.net The rate of aerobic degradation is therefore influenced by oxygen concentration, temperature, and pH. researchgate.netscielo.br
Autoxidation: Ascorbic acid can also undergo autoxidation, a process of spontaneous oxidation in the presence of oxygen without external catalysts, though it is significantly accelerated by factors like light and metal ions. oup.com The process involves the formation of the ascorbyl radical, which can react with oxygen to produce superoxide (B77818) radicals, propagating further oxidative reactions. nih.gov Even in the absence of oxygen, an anaerobic degradation pathway exists, ensuring that degradation occurs regardless of oxygen availability, though at a much slower rate. mdpi.comgoogle.com
Ascorbic acid is highly sensitive to light, particularly UV radiation, which can induce photodegradation. researchgate.netresearchgate.net Exposure to light accelerates the oxidation of ascorbic acid to dehydroascorbic acid and subsequent breakdown products. researchgate.netnih.gov The kinetics of photodegradation in cream formulations have been shown to follow a first-order model. researchgate.netnih.gov The rate of photodegradation is significantly faster than degradation in the dark; one study found the rate of oxidative degradation in the dark was about seventy times slower than in the presence of light. researchgate.net
Several strategies can be employed to enhance the photostability of ascorbic acid derivatives like this compound:
Opaque Packaging: Protecting the formulation from light is the most direct method to prevent photodegradation.
pH Control: Maintaining an acidic pH (around 3.5-4.0) enhances stability. scielo.br
Use of Stabilizers and Antioxidants: The inclusion of other antioxidants, such as vitamin E (tocopherol) or ferulic acid, can help protect ascorbic acid from oxidation. researchgate.net Chelating agents like EDTA can be added to bind metal ions that catalyze oxidation. scielo.br
Formulation Type: The formulation vehicle plays a crucial role. For example, incorporating ascorbic acid into an emulsion can minimize degradation. scielo.br Increasing the viscosity of the formulation, for instance by including glycerin, can also slow the degradation rate. scielo.brscielo.br
Catalytic Influence of Transition Metal Ions
The stability of ascorbate derivatives, including this compound, is significantly compromised by the presence of transition metal ions. These metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), act as catalysts in the oxidative degradation of ascorbic acid and its derivatives. researchgate.netoup.com The catalytic cycle typically involves the reduction of the metal ion by ascorbate, followed by the re-oxidation of the reduced metal by molecular oxygen, generating reactive oxygen species (ROS) that further accelerate the degradation process. oup.commdpi.com
The Fenton reaction is a key mechanism through which these metal ions exert their pro-oxidant effects. In this reaction, a reduced metal ion (like Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals. mdpi.com Ascorbic acid can fuel this reaction by reducing Fe³⁺ to Fe²⁺. mdpi.com This catalytic activity underscores the importance of using chelating agents in formulations containing this compound to sequester these metal ions and inhibit their degradative influence. covalo.com
Research has shown that copper ions are particularly efficient catalysts for ascorbate oxidation. oup.comnih.gov Even trace amounts of Cu²⁺ can significantly accelerate the degradation of ascorbate, leading to the generation of hydrogen peroxide. nih.gov The rate of this metal-catalyzed oxidation is often far greater than the direct reaction of the ascorbate dianion with oxygen.
Table 1: Influence of Transition Metal Ions on Ascorbate Oxidation
| Metal Ion | Catalytic Effect | Mechanism Highlights |
| Copper (Cu²⁺) | Strong catalyst for ascorbate oxidation. oup.comnih.gov | Cycles between Cu²⁺ and Cu⁺, facilitating the reduction of O₂ and generation of ROS. oup.com |
| Iron (Fe³⁺/Fe²⁺) | Catalyst for ascorbate oxidation, particularly via the Fenton reaction. mdpi.com | Ascorbate reduces Fe³⁺ to Fe²⁺, which then reacts with H₂O₂ to form hydroxyl radicals. mdpi.com |
Matrix Viscosity Effects on Degradation Rates
The viscosity of the formulation matrix plays a crucial role in the stability of ascorbic acid and its derivatives. An increase in the viscosity of the medium generally leads to improved stability and a decrease in the degradation rate. walshmedicalmedia.comnih.gov This phenomenon is attributed to the reduced mobility of reactants, including oxygen and catalytic metal ions, within a more viscous environment.
In cream formulations, for instance, the viscosity of the humectant present has been shown to influence the photostability of ascorbic acid. nih.gov A higher viscosity can limit the diffusion of oxygen into the formulation, thereby slowing down the aerobic degradation pathway. Studies have indicated that the rate of oxidative degradation in the dark is significantly slower than photolytic degradation. nih.gov
The choice of polyols in a formulation can also impact stability through their effect on viscosity. Glycerin, a component of this compound, has been identified as a suitable polyol for stabilizing ascorbic acid, partly due to its contribution to the viscosity of the aqueous phase. researchgate.netnih.gov The stabilization effect is more pronounced in water-in-oil emulsions compared to oil-in-water emulsions, and the inclusion of glycerin has been shown to be more effective than propylene (B89431) glycol in enhancing ascorbic acid stability. nih.gov
Table 2: Effect of Viscosity on Ascorbic Acid Degradation in a Cream Formulation
| Viscosity of Medium | Degradation Rate of Ascorbic Acid | Reference |
| Higher | Lower | walshmedicalmedia.com |
| Lower | Higher | walshmedicalmedia.com |
Synergistic Stabilization by Co-Formulated Agents
The stability of this compound can be significantly enhanced through the synergistic action of other antioxidants and stabilizing agents included in the formulation. This approach is based on the principle of creating a comprehensive antioxidant system where different components work together to protect the primary active ingredient from degradation.
A classic example of this synergy is the combination of Vitamin C (and its derivatives) with Vitamin E (tocopherol) and ferulic acid. covalo.comnih.gov Vitamin E, being oil-soluble, and Vitamin C, being water-soluble, can provide antioxidant protection in both the lipid and aqueous phases of a formulation. Ferulic acid has been shown to have a synergistic effect with ascorbic acid, helping to stabilize it and enhance its antioxidant capacity. nih.gov
Chelating agents are another critical class of co-formulated agents that contribute to the stability of ascorbate derivatives. covalo.com By binding to transition metal ions like copper and iron, chelators prevent these metals from catalyzing oxidative degradation reactions. researchgate.netcovalo.com
Furthermore, other compounds like glutathione (B108866) can inhibit the degradation of ascorbic acid by reducing its oxidized form, dehydroascorbic acid. nih.gov The inclusion of certain polyols, such as glycerin, not only affects viscosity but can also extend the half-life of ascorbic acid. nih.gov
Table 3: Synergistic Effects of Co-Formulated Agents on Ascorbate Stability
| Co-Formulated Agent | Mechanism of Synergistic Stabilization |
| Vitamin E (Tocopherol) | Acts as an oil-soluble antioxidant, protecting lipid phases and regenerating Vitamin C. covalo.com |
| Ferulic Acid | Stabilizes ascorbic acid and provides additional antioxidant benefits. covalo.comnih.gov |
| Chelating Agents | Sequester transition metal ions (e.g., Cu²⁺, Fe³⁺), preventing catalytic oxidation. covalo.com |
| Glutathione | Reduces dehydroascorbic acid back to ascorbic acid, inhibiting degradation. nih.gov |
Research on Enhanced Stability of this compound Compared to Ascorbic Acid
This compound was developed as a novel derivative of ascorbic acid to overcome the inherent instability of the parent molecule in cosmetic formulations. researchgate.net Research has confirmed that this compound exhibits significantly higher stability in aqueous solutions and emulsions compared to L-ascorbic acid. researchgate.netatamanchemicals.com
The enhanced stability of this compound is attributed to the modification of the ascorbic acid molecule by the introduction of glycerol (B35011) groups. This structural change protects the easily oxidizable enediol group of ascorbic acid. While this modification improves stability, it is generally acknowledged that there can be a trade-off, with some derivatives showing slightly reduced antioxidant potency compared to pure, unstable ascorbic acid. atamanchemicals.com
Studies comparing various ascorbic acid derivatives have consistently shown that derivatives like this compound and ascorbyl phosphate (B84403) salts have considerably greater stability than ascorbic acid itself. researchgate.netscielo.br This improved stability allows for more flexible formulation options, as these derivatives are not as restricted by a narrow pH range for efficacy as L-ascorbic acid is. atamanchemicals.com For instance, this compound is more stable and does not discolor over time due to degradation, which is a common issue with L-ascorbic acid. atamanchemicals.com
Table 4: Stability Comparison of Ascorbic Acid and this compound
| Compound | Stability in Aqueous Solution | Key Structural Feature |
| L-Ascorbic Acid | Unstable, prone to rapid oxidation. researchgate.net | Contains a highly reactive enediol group. |
| This compound | More stable than L-ascorbic acid. researchgate.netatamanchemicals.com | Glycerol group(s) attached to the ascorbic acid molecule, protecting the enediol group. researchgate.net |
Advanced Analytical Methodologies for Glyceryl Ascorbate Quantification and Characterization
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of ascorbate (B8700270) derivatives, providing powerful separation of the analyte from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of Glyceryl Ascorbate. ctlatesting.com The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). ctlatesting.com The separation is achieved based on the differing interactions of the sample components with the stationary phase. ctlatesting.com For ascorbate derivatives, reversed-phase HPLC using a C18 column is common, often with an acidic mobile phase to ensure the stability and protonation state of the analyte. jocpr.combioline.org.br
Detection Modalities:
Diode Array Detection (DAD): Also known as a photodiode array (PDA) detector, DAD is a versatile and widely used UV-Vis detector. ctlatesting.com Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each eluting compound. ctlatesting.commeasurlabs.com This is particularly useful for ascorbate derivatives, which have a characteristic UV absorbance maximum around 245-265 nm. jocpr.comcabidigitallibrary.org This capability enhances method specificity, allowing for peak purity assessment and identification against a spectral library. measurlabs.com HPLC-DAD methods are frequently employed for the routine analysis of vitamins in pharmaceuticals and other products. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides exceptional sensitivity and selectivity, making it a powerful tool for both quantification and structural characterization. google.com After separation by HPLC, the analyte is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. google.comgoogle.com For a derivative, 2-O-glyceryl-6-O-dodecanoyl ascorbic acid, ESI-MS has been used to confirm its structure. google.com Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, a technique known as Multiple Reaction Monitoring (MRM) which is ideal for quantifying analytes in complex mixtures. wisdomlib.orgcolab.ws
A study combining HPLC with both DAD and MS detectors demonstrated a robust method for analyzing ascorbic acid alongside other compounds, using the DAD for ascorbic acid and the MS for other analytes like glutathione (B108866). researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative assessment and preliminary identification of compounds like ascorbate derivatives. cabidigitallibrary.orgmerckmillipore.comuad.ac.id The process involves spotting the sample onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent mixture (mobile phase). biosciencejournals.com
The separated components are visualized as spots, and their migration distance is used to calculate the Retardation factor (Rf), which is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. merckmillipore.com In a study on ascorbic acid from a plant extract, TLC on silica gel plates with a chloroform:methanol (B129727) (70:30) mobile phase yielded an Rf value of 0.667, which was nearly identical to the standard's Rf of 0.668. biosciencejournals.com Such a method can be readily adapted for the qualitative screening of this compound to confirm its presence in a sample by comparing its Rf value to that of a known standard. nih.gov
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., Mass Spectrometry, Diode Array Detection)
Spectrophotometric and Enzymatic Assay Principles
Spectrophotometric methods are widely used for the quantification of ascorbic acid and its derivatives, leveraging their ability to absorb ultraviolet light.
Direct UV Spectrophotometry: This method is based on the characteristic absorbance of the ascorbate molecule's enediol system. The maximum absorbance (λmax) is typically observed around 265 nm in neutral or acidic solutions. cabidigitallibrary.org However, this direct measurement can lack specificity as other compounds in the sample may also absorb at this wavelength.
Kinetic and Derivatization Spectrophotometry: To improve specificity, kinetic assays or methods involving chemical derivatization are used. One approach involves measuring the change in absorbance over time as the ascorbate is oxidized. researchgate.net Another method for determining ascorbic acid involves its oxidation, followed by a reaction of the remaining oxidant with a chromogenic agent to produce a colored complex that can be measured. researchgate.net
Enzymatic Assays: These assays offer high specificity by using enzymes that act selectively on ascorbate. Ascorbate oxidase is a key enzyme that catalyzes the oxidation of L-ascorbic acid to dehydroascorbic acid. nih.govnih.gov The reaction can be monitored by following the decrease in absorbance at 265 nm as the ascorbic acid is consumed. nih.gov Alternatively, novel continuous spectrophotometric assays have been developed using chromophoric substrates like 2-aminoascorbic acid, where the enzyme-catalyzed oxidation produces a colored product that can be easily measured. nih.gov These enzymatic principles are applicable for the specific quantification of this compound, provided the enzyme exhibits activity towards this derivative.
Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to guidelines from bodies like the International Conference on Harmonization (ICH). jocpr.comcertified-laboratories.comwjarr.com
Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. bioline.org.brcertified-laboratories.com In HPLC, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and is spectrally pure (when using DAD). bioline.org.br
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.comresearchgate.net It is typically evaluated by a linear regression analysis of at least five standards of known concentrations, with the correlation coefficient (R²) being a key indicator. researchgate.netresearchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the assay is calculated. jocpr.combioline.org.br
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is usually reported as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comwjarr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.comwjarr.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.comwjarr.com
The table below summarizes typical validation parameters from HPLC and spectrophotometric methods developed for ascorbic acid, which serve as a benchmark for methods applied to this compound.
| Parameter | HPLC Method Examples | Spectrophotometric Method Examples |
| Linearity (Range) | 3-15 µg/mL (R² = 0.997) wisdomlib.org | 6-18 ppm (R² = 0.9997) researchgate.net |
| Accuracy (% Recovery) | 99.58 - 101.93% researchgate.net | 91.15 - 105.23% researchgate.net |
| Precision (%RSD) | < 2% jocpr.com | Intra-day: < 2% researchgate.net |
| LOD | 0.0043 µg/mL mdpi.com | 1.30 µg/ml researchgate.net |
| LOQ | 1.95 µg/mL bioline.org.br | 3.94 µg/ml researchgate.net |
This table presents a compilation of data from multiple sources for illustrative purposes.
Strategies for Sample Preparation from Complex Biological Matrices
The analysis of this compound from complex biological matrices like plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances (e.g., proteins, lipids) and to concentrate the analyte. sci-hub.seresearchgate.net The primary goal is to isolate the analyte in a clean solution that is compatible with the subsequent analytical technique. researchgate.net
Common strategies include:
Protein Precipitation (PPT): This is a widely used method for biofluids like plasma and serum. google.comsci-hub.se It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate the proteins. google.comsci-hub.se After centrifugation, the clear supernatant containing the analyte is collected for analysis. google.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. It is used to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a different solvent. iyte.edu.tr This method can significantly clean up a sample and reduce matrix effects, which are known to interfere with MS detection. researchgate.net
Given the instability of the ascorbate moiety, which is susceptible to oxidation, stabilization is a critical step during sample preparation. iyte.edu.tr This is often achieved by adding stabilizing agents like metaphosphoric acid or using chelating agents such as EDTA to sequester metal ions that catalyze oxidation. google.comiyte.edu.trmegazyme.com Maintaining a low temperature and acidic pH throughout the preparation process is also crucial. iyte.edu.tr For some analytes, the addition of enzyme inhibitors to whole blood samples at the time of collection is necessary to prevent ex-vivo degradation. biopharmaservices.com
Comparative Biochemical Analysis with Ascorbate Derivatives
Relative Antioxidant Potential and Mechanism Differentiation
The antioxidant capacity of ascorbic acid and its derivatives is a cornerstone of their biochemical function. This activity is primarily attributed to the 2,3-enediol system of the ascorbate (B8700270) molecule. google.com Derivatives of ascorbic acid are often developed to improve stability, but these modifications can also influence their antioxidant potential. acs.orgnih.gov While glyceryl ascorbate and its derivatives are effective antioxidants, they are generally considered less potent than pure ascorbic acid, which is less stable. paulaschoice.co.uk This suggests a trade-off between enhanced stability and a potential reduction in immediate antioxidant capacity. paulaschoice.co.uk
The primary antioxidant mechanisms for ascorbate and its derivatives include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). acs.orgnih.gov The HAT mechanism is often favored, where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. acs.orgnih.gov The double bond within the lactone ring of the ascorbate molecule is crucial for its radical-scavenging activity, as it provides a resonance environment that stabilizes the resulting free radical. acs.orgnih.gov
Computational methods, particularly Density Functional Theory (DFT), are valuable tools for evaluating the antioxidant capacity of vitamin C and its derivatives. acs.orgnih.gov These methods allow for the calculation of key thermochemical parameters that provide insight into antioxidant mechanisms. These parameters include:
Bond Dissociation Enthalpy (BDE): BDE is a critical parameter for assessing the HAT mechanism. frontiersin.org A lower BDE for an O-H bond indicates that the hydrogen atom is more easily donated, signifying higher antioxidant activity. frontiersin.orgjocpr.com For ascorbic acid and its derivatives, the hydroxyl groups on the lactone ring typically have the lowest BDE values. acs.orgnih.gov In the gas phase, the order of BDE values for some derivatives has been reported as ascorbyl 6-palmitate < ascorbic acid < 3-o-ethyl-l-ascorbic acid < ascorbyl 2-glucoside. acs.org However, in an aqueous phase, the order changes to ascorbic acid < 3-o-ethyl-l-ascorbic acid < ascorbyl 2-glucoside < ascorbyl 6-palmitate. acs.org This highlights the significant influence of the solvent environment on antioxidant potential. nih.gov
Ionization Potential (IP): IP is a key indicator for the SET-PT mechanism, representing the ease with which a molecule can donate an electron. acs.orgnih.gov A lower IP value suggests a greater ability to donate an electron and thus, stronger antioxidant activity. In the gas phase, the IP values for some derivatives follow the order: 3-o-ethyl-l-ascorbic acid < ascorbyl 6-palmitate < ascorbic acid < ascorbyl 2-glucoside. acs.org In an aqueous phase, the order is ascorbic acid < 3-o-ethyl-l-ascorbic acid < ascorbyl 2-glucoside < ascorbyl 6-palmitate. acs.org
Proton Affinity (PA): PA is another important parameter, particularly in the context of the SPLET (Sequential Proton-Loss Electron Transfer) mechanism. For ascorbic acid, the PA in the gas phase is significantly higher than in aqueous or methanol (B129727) solutions, indicating the substantial effect of solvation on this parameter. frontiersin.org
These computational studies consistently show that while derivatization can improve stability, it often leads to a slight decrease in the intrinsic antioxidant capacity compared to the parent ascorbic acid molecule, especially in aqueous environments. acs.orgnih.gov
Table 1: Comparative Thermochemical Parameters of Ascorbic Acid and its Derivatives
| Compound | BDE (kcal/mol) (Gas Phase) | BDE (kcal/mol) (Aqueous Phase) | IP (kJ/mol) (Gas Phase) | IP (kJ/mol) (Aqueous Phase) |
| Ascorbic Acid (AA) | > Ascorbyl 6-palmitate | < 3-o-ethyl-l-ascorbic acid | > 3-o-ethyl-l-ascorbic acid, Ascorbyl 6-palmitate | < 3-o-ethyl-l-ascorbic acid, Ascorbyl 2-glucoside, Ascorbyl 6-palmitate |
| Ascorbyl 6-palmitate (AA6P) | < Ascorbic Acid | > Ascorbyl 2-glucoside | < Ascorbic Acid | > Ascorbyl 2-glucoside |
| 3-o-ethyl-l-ascorbic acid (AAE) | < Ascorbyl 2-glucoside | < Ascorbyl 2-glucoside | < Ascorbyl 6-palmitate | < Ascorbyl 2-glucoside |
| Ascorbyl 2-glucoside (AA2G) | > 3-o-ethyl-l-ascorbic acid | < Ascorbyl 6-palmitate | > Ascorbic Acid | < Ascorbyl 6-palmitate |
The antioxidant capacity of ascorbic acid derivatives is intrinsically linked to their molecular structure. Key structural features that govern this activity include:
The Enediol Group: The 2,3-enediol system within the lactone ring is the primary site of antioxidant activity. google.com Any modification that protects or alters this group will inevitably affect the compound's antioxidant potential.
The Lactone Ring: The presence of a double bond within the five-membered lactone ring is essential for radical scavenging, as it allows for the delocalization and stabilization of the resulting radical after hydrogen or electron donation. acs.orgnih.gov
Substitutions: The type and position of substituent groups play a crucial role.
Esterification of the hydroxyl groups can increase stability and lipophilicity.
Lipophilic derivatives, such as those with long alkyl chains, can exhibit enhanced activity in lipid environments, like cell membranes. mdpi.com
Glycosylated flavonoids generally show lower antioxidant capacity than their aglycone counterparts. tandfonline.com
The presence of multiple hydroxyl groups, particularly in a vicinal arrangement, tends to increase antioxidant capacity. tandfonline.com
In essence, the structure-activity relationship for ascorbate derivatives represents a balance between stability, solubility, and the preservation of the reactive enediol group.
Computational Chemistry Approaches for Thermochemical Parameter Analysis (e.g., Bond Dissociation Enthalpy, Ionization Potential, Proton Affinity)
Comparative Cellular Permeability and Intracellular Processing
A significant advantage of some ascorbate derivatives, including this compound, is their enhanced ability to penetrate the skin and cell membranes compared to pure ascorbic acid. ontosight.aipaulaschoice.co.uk The hydrophilic nature of ascorbic acid limits its ability to cross lipid bilayers. researchgate.netacs.org To overcome this, lipophilic derivatives are designed to improve membrane permeability. acs.org
The cellular uptake of ascorbic acid itself is mediated by sodium-dependent vitamin C transporters (SVCTs). tandfonline.comnih.gov Its oxidized form, dehydroascorbic acid (DHA), is taken up by glucose transporters (GLUTs) and then intracellularly reduced back to ascorbic acid. nih.gov
Some derivatives, like Ester-C®, which contains calcium ascorbate and threonate, are reported to be taken up more effectively by cells than standard ascorbic acid. tfn-ukltd.compersianutab.com The presence of metabolites like threonate may enhance cellular uptake. tfn-ukltd.compersianutab.com Similarly, ascorbate-conjugated nanoparticles have been shown to significantly enhance cellular uptake in Caco-2 cells, likely through interaction with SVCT1. tandfonline.com
Differential Enzymatic Hydrolysis Rates of Various Ascorbate Esters
For many ascorbate derivatives to exert their vitamin C activity, they must first be enzymatically hydrolyzed within the body or skin to release ascorbic acid. google.comtandfonline.com The rate of this hydrolysis can vary significantly depending on the specific derivative and the enzymes present in the tissue.
For example, 2-O-α-d-glucopyranosyl-l-ascorbic acid (AA-2G) is hydrolyzed to ascorbic acid by α-glucosidase. tandfonline.com Other derivatives, such as 6-O-dodecanoyl-2-O-α-d-glucopyranosyl-l-ascorbic acid, are susceptible to hydrolysis by tissue esterases and α-glucosidase. tandfonline.com The enzymatic synthesis of ascorbyl esters using lipases is often preferred over chemical methods because it is more selective and occurs under milder conditions. persianutab.com
The stability of the derivative to enzymatic hydrolysis is a key consideration. While rapid hydrolysis can quickly deliver ascorbic acid, a more controlled and sustained release may be desirable for certain applications. The design of ascorbate esters, therefore, involves a balance between stability in a formulation and bioavailability upon application.
Comparative Biochemical Pathway Modulation
Ascorbic acid and its derivatives can modulate various biochemical pathways. Ascorbate acts as a cofactor for a number of enzymes, including those involved in the synthesis of collagen. oup.com It is also involved in the regulation of gene expression through its role as a cofactor for TET enzymes, which are involved in DNA demethylation. nih.gov
Some derivatives have been shown to influence specific cellular processes. For instance, 3-O-Laurylthis compound, a derivative of this compound, has been reported to improve ceramide synthesis, which is crucial for maintaining the skin's barrier function. paulaschoice.co.uk It has also been shown to increase the production of glutathione (B108866), a major intracellular antioxidant. cosmetic-ingredients.co.zacosmetic-ingredients.co.za
Furthermore, ascorbate can modulate signaling pathways such as the PI3K/AKT pathway, which is involved in cell survival and transcription. nih.gov This modulation can be influenced by interactions with glutamate (B1630785) and nitric oxide. nih.gov In the context of disease, such as liver fibrosis, there is evidence of metabolic reprogramming where glucose and galactose metabolism is redirected towards ascorbate synthesis to meet the increased demand for collagen production. mdpi.com
The ability of different ascorbate derivatives to modulate these pathways will depend on their cellular uptake, intracellular conversion to ascorbic acid, and their direct interactions with cellular components.
Theoretical Frameworks and Future Research Directions
Design Principles for Multifunctional Ascorbate (B8700270) Conjugates
The development of glyceryl ascorbate and its derivatives is guided by specific design principles aimed at overcoming the inherent instability of pure ascorbic acid while introducing new functionalities. researchgate.netacs.org The primary goal is to create conjugates that are more stable in formulations and possess tailored biological activities. beautydecoded.comontosight.ai
A core design principle is the strategic modification of the ascorbic acid molecule to enhance its stability without completely sacrificing its antioxidant capacity. acs.orgpaulaschoice.co.uk Conjugating ascorbic acid with glycerin, a hydrating molecule, exemplifies the principle of creating a multifunctional ingredient that delivers both antioxidant and moisturizing benefits from a single compound. atamanchemicals.comresearchgate.net This conjugation improves stability by protecting the easily oxidized enediol group of ascorbic acid. ontosight.ai
Further modifications to the base this compound structure allow for the fine-tuning of its properties. The synthesis of alkyl glyceryl ascorbic acid derivatives, for instance, is a strategy to modulate lipophilicity, which can enhance skin penetration and interaction with cellular membranes. nih.gov Research into these derivatives reveals a critical design challenge: balancing increased efficacy, such as melanogenesis inhibition, with potential cytotoxicity. Studies have shown that while longer alkyl chains on this compound derivatives increase their inhibitory effects on melanin (B1238610) production, they can also increase toxicity. nih.govmdpi.com This necessitates an optimization process to identify compounds with the most favorable balance of activity and safety. mdpi.com
Another key design principle involves creating derivatives that can be activated by intracellular enzymes. Hydrophobic precursors can pass through the cell membrane via simple diffusion and are then enzymatically hydrolyzed within the cell to regenerate ascorbic acid, delivering its benefits directly where needed. nih.gov This targeted delivery mechanism is a sophisticated design strategy for maximizing biological effect.
The table below summarizes key design principles and the resulting functionalities of ascorbate conjugates, using this compound and its derivatives as examples.
| Design Principle | Molecular Strategy | Resulting Functionality | Example Compound(s) |
| Enhance Stability | Conjugate ascorbic acid with a stabilizing molecule like glycerin. | Increased resistance to oxidation compared to L-ascorbic acid, allowing for more stable formulations. atamanchemicals.compaulaschoice.co.uk | This compound, Bis-Glyceryl Ascorbate researchgate.netontosight.ai |
| Introduce Multifunctionality | Combine ascorbic acid with a molecule possessing a complementary function (e.g., a humectant). | Provides both antioxidant and moisturizing properties in a single ingredient. atamanchemicals.comchemimpex.com | This compound |
| Modulate Lipophilicity | Attach alkyl chains of varying lengths to the this compound structure. | Improved skin penetration and targeted interaction with lipid-rich cellular structures. nih.gov | 3-O-Laurylthis compound, 3-O-(2,3-dihydroxy propyl)-2-O-hexyl ascorbic acid mdpi.comnih.gov |
| Optimize Biological Activity vs. Cytotoxicity | Synthesize and screen a series of derivatives with systematic structural changes. | Identification of compounds with high efficacy (e.g., melanogenesis inhibition) and low toxicity. nih.govmdpi.com | Optimized alkyl glyceryl ascorbic acid derivatives mdpi.com |
Conceptual Models for Synergistic Biochemical Interactions
This compound and its derivatives are theoretically positioned to engage in synergistic biochemical interactions, where their combined effect with other molecules or pathways is greater than the sum of their individual effects. These conceptual models are crucial for exploring their full potential in biological systems.
A more advanced conceptual model involves the upregulation of endogenous antioxidant systems . Research on the derivative 3-O-Laurylthis compound (VC-3LG) has provided a detailed model for this type of synergy. Although VC-3LG has a lower direct radical-scavenging ability than pure ascorbic acid, it demonstrates a superior ability to reduce intracellular reactive oxygen species (ROS). nih.gov The proposed model suggests that VC-3LG acts as a signaling molecule, upregulating the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov This, in turn, activates the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the increased production of endogenous antioxidants like glutathione (B108866) (GSH) and protective enzymes such as heme oxygenase-1 (HO-1). nih.gov This represents a powerful synergistic effect where the ascorbate derivative not only acts as a direct antioxidant but also amplifies the cell's own defense mechanisms. nih.govcosmetic-ingredients.co.za
Another conceptual model focuses on synergy in extracellular matrix synthesis . Ascorbic acid is a required cofactor for the enzymes that hydroxylate proline and lysine (B10760008) residues during collagen production. oncotarget.comwhiterose.ac.uk Research has shown that the combination of ascorbic acid derivatives with amino acid analogs, such as glycinamide, can synergistically enhance collagen production in human dermal fibroblasts. nih.gov The theoretical basis for this synergy is that the two components act on different limiting steps of collagen synthesis: the ascorbate derivative ensures optimal enzymatic function, while the glycine (B1666218) analog provides a key building block for the collagen protein itself, which is composed of roughly one-third glycine. mdpi.com
The table below outlines these conceptual models for synergistic interactions.
| Conceptual Model | Mechanism of Synergy | Interacting Components | Predicted Outcome |
| Antioxidant Regeneration | This compound (as an ascorbate source) donates an electron to regenerate the active form of another antioxidant. | Vitamin E, other antioxidants. atamanchemicals.commdpi.com | Enhanced and prolonged protection against oxidative stress in both aqueous and lipid compartments. |
| Upregulation of Endogenous Defenses | The ascorbate derivative acts as a signaling molecule to activate transcription factors that control the antioxidant response. | PPAR-γ and Nrf2 signaling pathways. nih.gov | Amplified cellular antioxidant capacity through increased synthesis of glutathione and protective enzymes. nih.govcosmetic-ingredients.co.za |
| Enhanced Matrix Protein Synthesis | The ascorbate derivative acts as an enzymatic cofactor, while a second molecule provides essential structural precursors. | Glycine analogs (e.g., glycinamide). nih.gov | Synergistically increased production of collagen in dermal fibroblasts. nih.govmdpi.com |
Theoretical Applications in Molecular and Cellular Biology Research
The unique properties of this compound and its derivatives make them valuable theoretical tools for research in molecular and cellular biology. Their enhanced stability compared to L-ascorbic acid allows for more reliable and reproducible results in long-term cell culture experiments designed to probe the effects of vitamin C. researchgate.net
One key theoretical application is as a probe to investigate the mechanisms of melanogenesis . Derivatives of this compound can be used to study the complex process of melanin synthesis and transport. For example, specific derivatives have been shown to suppress melanogenesis by interfering with intracellular melanosome transport and inhibiting the synthesis of tyrosinase, the key enzyme in melanin production. caldic.com This allows researchers to use these compounds to dissect the regulatory pathways controlling pigmentation in melanoma cell lines and normal melanocytes. researchgate.netcaldic.com
This compound is also a theoretical tool for studying collagen metabolism and skin aging . In cultures of human dermal fibroblasts, these derivatives can be applied to study the regulation of collagen gene expression and protein synthesis. ontosight.ainih.gov By providing a stable source of ascorbate, a critical cofactor for prolyl and lysyl hydroxylases, these compounds help researchers investigate how cellular aging or external stressors affect the collagen production machinery. oncotarget.comwhiterose.ac.uk They can be used to explore the potential for reversing age-related declines in collagen synthesis. nih.gov
Furthermore, derivatives like VC-3LG serve as specific chemical tools to explore intracellular signaling pathways . The discovery that VC-3LG activates the PPAR-γ/Nrf2 axis provides a method for researchers to selectively activate this pathway and study its downstream effects on cellular redox balance, inflammation, and stress resistance in keratinocytes. nih.gov This is particularly useful for investigating the skin's response to environmental insults like UV radiation. nih.gov
The table below details the theoretical applications of this compound and its derivatives in a research context.
| Research Area | Theoretical Application | Cellular Model | Biological Process Investigated |
| Pigmentation Biology | To probe the molecular pathways of melanin synthesis and transport. | B16 melanoma cells, human melanocytes. nih.govmdpi.com | Tyrosinase protein synthesis, intracellular melanosome transport, autophagy in melanocytes. caldic.com |
| Connective Tissue Biology | To investigate the regulation of collagen synthesis and extracellular matrix remodeling. | Human dermal fibroblasts. nih.govmdpi.com | Procollagen (B1174764) gene expression, post-translational modification of collagen, fibroblast proliferation. ontosight.aiwhiterose.ac.uk |
| Redox Biology & Signaling | To activate and study the Nrf2 antioxidant response pathway. | Human keratinocytes. nih.gov | PPAR-γ and Nrf2 signaling, glutathione synthesis, expression of antioxidant enzymes (e.g., HO-1). nih.gov |
| Wound Healing Research | To study the role of stable ascorbate in promoting mechanisms of tissue repair. | Human dermal fibroblasts, macrophages. caldic.com | Fibroblast migration, matrix deposition, regulation of inflammatory mediators. caldic.com |
In Vitro Cellular and Organoid Models in Glyceryl Ascorbate Research
Application in Fibroblast Cell Culture Systems (e.g., Human Dermal Fibroblasts)
Human dermal fibroblasts (HDFs) are the primary cell type in the skin's dermal layer, responsible for synthesizing extracellular matrix (ECM) components like collagen and hyaluronic acid. As such, HDF culture systems are a cornerstone for testing anti-aging and skin-rejuvenating compounds, including Glyceryl Ascorbate (B8700270) and other ascorbic acid derivatives.
Research using these models consistently demonstrates the pivotal role of ascorbate in dermal health. Studies show that derivatives of ascorbic acid stimulate HDF proliferation and significantly increase the production of type I collagen, the main structural protein in the skin. wcd2019milan-dl.orgnih.gov For instance, a stabilized, amphiphilic derivative, glyceryl-octyl-ascorbic acid (GOVC), was found to dose-dependently enhance fibroblast proliferation and boost the synthesis of type I collagen. wcd2019milan-dl.org This effect is critical, as collagen production is known to decrease with age, leading to wrinkles and loss of skin firmness. nih.gov
The mechanism often involves the upregulation of collagen gene expression. Ascorbic acid has been shown to increase the steady-state levels of pro-α1(I) and pro-α1(III) collagen mRNAs, indicating a pre-translational control mechanism. nih.govresearchgate.net It acts as an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are crucial for the post-translational modification and stabilization of the collagen triple helix. researchgate.netacs.org
Furthermore, ascorbic acid derivatives have been shown to stimulate the production of hyaluronic acid in fibroblast cultures, a key molecule for skin hydration. google.comnih.gov This suggests that Glyceryl Ascorbate could improve skin moisture retention by acting directly on fibroblast synthesis of this vital glycosaminoglycan. Some studies have also explored combining ascorbic acid analogues with amino acids like glycinamide, finding a synergistic enhancement of collagen production in HDFs. nih.govmdpi.com
Table 1: Effects of Ascorbic Acid Derivatives on Human Dermal Fibroblasts (HDFs) In Vitro
| Compound/Derivative | Cellular Response Observed in HDFs | Key Findings | Citations |
|---|---|---|---|
| Glyceryl-Octyl-Ascorbic Acid (GOVC) | Increased cell proliferation; Increased Type I collagen production. | GOVC promoted fibroblast growth and collagen synthesis in a dose-dependent manner. | wcd2019milan-dl.org |
| Ascorbic Acid (AA) | Increased cell proliferation; Increased collagen synthesis; Upregulation of collagen mRNA. | Overcame reduced proliferative capacity of aged fibroblasts and stimulated collagen production. | nih.gov |
| Ascorbyl 2-Phosphate | Enhanced collagen production and cell proliferation. | Commonly used stable form of Vitamin C to enhance collagen synthesis in cell cultures. | whiterose.ac.uk |
| Ascorbic Acid Derivatives (General) | Increased hyaluronic acid secretion. | Efficiently increased the production of hyaluronic acid in mouse and human fibroblast cells. | google.com |
| AA + Glycinamide | Synergistically enhanced collagen production. | The combination boosted collagen to levels similar to those induced by TGF-β1. | nih.govmdpi.com |
Utilization in Kidney Organoid Systems
Kidney organoids, three-dimensional structures grown from human induced pluripotent stem cells (iPSCs), are emerging as powerful models for studying kidney development, disease, and toxicology. leoriella.com These organoids recapitulate many of the complex structures of a native kidney, including glomeruli, proximal and distal tubules, and endothelial cells.
In the context of this compound research, the focus shifts to the protective effects of ascorbate. Studies have utilized kidney organoids to model acute kidney injury (AKI), a condition associated with sepsis where cell-free hemoglobin (CFH) can cause significant damage. nih.govnih.gov Research has shown that treating human kidney organoids with CFH leads to increased tubular toxicity, oxidative stress, mitochondrial fragmentation, and endothelial cell injury. nih.govnih.gov
The application of ascorbate in these models has demonstrated significant protective effects. Co-treatment of CFH-injured organoids with ascorbate resulted in markedly decreased cytotoxicity and a preservation of endothelial cells. nih.govnih.gov Furthermore, ascorbate was found to reduce the mitochondrial fragmentation induced by CFH, indicating a role in maintaining cellular energy homeostasis under stress. nih.gov These findings provide direct evidence that ascorbate can shield human kidney cells from the type of damage seen in conditions like sepsis-associated AKI, highlighting a potential therapeutic application for stable derivatives like this compound. nih.gov
Table 2: Protective Effects of Ascorbate in a Kidney Organoid Model of Acute Injury
| Model System | Injury Inducer | Effects of Ascorbate Treatment | Citations |
|---|---|---|---|
| Human iPSC-derived Kidney Organoids | Cell-Free Hemoglobin (CFH) | Significantly decreased cytotoxicity. | nih.govnih.gov |
| Preserved endothelial cells. | nih.govnih.gov | ||
| Reduced mitochondrial fragmentation. | nih.govnih.gov | ||
| Protected human kidney cells from CFH-induced damage. | nih.gov |
Cell Culture Protocols for Investigating this compound's Biochemical Effects
Investigating the effects of this compound requires robust and reproducible cell culture protocols. A primary challenge in working with ascorbic acid in vitro is its instability in aqueous culture media, where it readily oxidizes. researchgate.netsigmaaldrich.com To circumvent this, stable derivatives such as ascorbate-2-phosphate (Asc-2-P) or, hypothetically, this compound are used to ensure a constant and biologically active concentration over the course of an experiment. researchgate.net
A typical protocol for culturing primary human cells like fibroblasts involves several key steps:
Media Preparation : A basal medium such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 is supplemented with fetal bovine serum (FBS, typically 10%), antibiotics (e.g., penicillin-streptomycin), and the compound of interest. atcc.orgatcc.org For stable ascorbate levels, a combination of L-ascorbic acid (e.g., 0.25 mM) and a stable derivative like Asc-2-P (e.g., 0.45 mM) can be used to maintain a constant, non-toxic concentration. researchgate.net
Cell Seeding and Culture : Cells are seeded onto tissue culture-treated plasticware at a specific density. mdpi.com They are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is typically changed every 2-3 days.
Passaging : When cells reach about 80% confluency, they are passaged. This involves washing with a phosphate-buffered saline (PBS), detaching the cells with a solution like Trypsin-EDTA, neutralizing the trypsin, and reseeding a fraction of the cells into new flasks. atcc.org
Cryopreservation : For long-term storage, cells are suspended in a cryoprotective medium, commonly a mixture of complete growth medium, 10% FBS, and a cryoprotectant like dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011). atcc.orgatcc.org The cells are frozen slowly at a rate of -1°C per minute before being stored in liquid nitrogen. atcc.org
Biochemical Assays : After treatment with this compound, cells are harvested for analysis. To measure collagen synthesis, a common method is to quantify collagenase-digestible protein after radiolabeling with an amino acid precursor. nih.gov
Assessment of Cellular Responses: Enzyme Activity Modulation and Metabolic Shifts
The cellular effects of this compound are quantified by assessing changes in enzyme activity and broader metabolic pathways.
Enzyme Activity Modulation: Ascorbate is a critical cofactor for a large family of enzymes, particularly the 2-oxoglutarate-dependent dioxygenases. acs.org
Prolyl and Lysyl Hydroxylases : These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764), a step required for the formation of a stable collagen triple helix. researchgate.netacs.org Ascorbate maintains the iron atom in the active site of these enzymes in its reduced Fe(II) state, which is necessary for activity. acs.orgnih.gov Assays measuring the output of these enzymes (i.e., stable collagen) are indirect measures of their activity.
Tyrosinase : In melanoma cell models, ascorbate derivatives like GOVC have been shown to decrease tyrosinase activity, which is the rate-limiting enzyme in melanin (B1238610) synthesis. wcd2019milan-dl.org This suggests a mechanism for skin-lightening effects.
Ascorbate Oxidase : This enzyme catalyzes the oxidation of ascorbate. creative-enzymes.comoup.com Its activity can be modulated by environmental factors and is a key component of ascorbate metabolism within cells. oup.com
Metabolic Shifts: The introduction of ascorbate can cause significant shifts in cellular metabolism.
Purine (B94841) and Energy Metabolism : In one study, ascorbate co-treatment prevented metabolic disruptions caused by glyceryl trinitrate. frontiersin.org This included preventing the impairment of purine metabolism and energy production pathways, demonstrating ascorbate's role in maintaining metabolic homeostasis. frontiersin.org
Glycosaminoglycan (GAG) Synthesis : Ascorbate influences the synthesis and deposition of GAGs, including hyaluronic acid. nih.gov In normal fibroblasts, ascorbate treatment can stimulate the deposition of GAGs into the extracellular matrix. nih.gov
Lipid Metabolism : In zebrafish cell lines (ZF4), Vitamin C treatment was found to decrease the content of glycerol and triglycerides (TG) and reduce the activity of fatty acid synthase (FAS), indicating an influence on lipid metabolism. frontiersin.org
Redox Homeostasis : As a potent antioxidant, ascorbate directly scavenges reactive oxygen species (ROS) and regenerates other antioxidants like vitamin E. sigmaaldrich.comnih.gov Its presence or absence dramatically alters the cellular redox state, which can be measured using assays for ROS or by analyzing the ratio of reduced to oxidized glutathione (B108866). mdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying glyceryl ascorbate and its metabolites in biological samples?
- Methodology : Utilize liquid chromatography-mass spectrometry (LC-MS) for high-throughput analysis, as outlined in . Key steps include:
- Sample preparation : Homogenize tissues (e.g., liver, kidney) or collect biofluids, ensuring stabilization of redox-sensitive metabolites.
- Instrument parameters : Optimize LC conditions (e.g., reverse-phase columns) and MS settings (e.g., electrospray ionization in negative/positive mode) for ascorbate derivatives.
- Data validation : Include internal standards (e.g., deuterated ascorbate) and validate quantification via calibration curves.
- Bioinformatics : Apply principal component analysis (PCA) and KEGG pathway mapping to interpret metabolic shifts .
Q. How should researchers design experiments to assess this compound’s effects on antioxidant enzymes in plant models?
- Methodology : Adopt a factorial experimental design with controlled variables:
- Treatment groups : Vary ascorbate concentrations (e.g., 0, 5, 10 mM) and environmental conditions (e.g., 15°C, 25°C, 35°C) to mimic stress responses.
- Assays : Measure catalase, ascorbate peroxidase (APX), and lipid peroxidase activities spectrophotometrically. Include proline and protein content as stress markers.
- Statistical analysis : Use ANOVA with post-hoc tests to evaluate interactions between ascorbate and temperature .
Q. What are the standard protocols for evaluating this compound’s vascular effects in ex vivo models?
- Methodology : Isolate vascular beds (e.g., bovine coronary artery or ciliary bed) and perfuse with Krebs solution.
- Vasodilator agents : Test acetylcholine or bradykinin responses in the presence of inhibitors (e.g., l-NAME for nitric oxide synthase, apamin/charybdotoxin for EDHF).
- Ascorbate treatment : Apply ascending concentrations (10 μM–3 mM) over 120–180 minutes to assess time- and dose-dependent effects.
- Controls : Compare responses to nitrovasodilators (e.g., glyceryl trinitrate) to confirm EDHF-specific actions .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on ascorbate’s concentration-dependent blockade of EDHF-mediated vasodilation?
- Methodology : Conduct comparative studies across vascular tissues (e.g., coronary vs. ciliary beds) with standardized protocols:
- Variable isolation : Control for tissue-specific redox environments (e.g., endogenous antioxidant levels) and receptor expression.
- Mechanistic probes : Use redox-inactive analogs (e.g., dehydroascorbate) to distinguish antioxidant vs. non-antioxidant effects.
- Advanced imaging : Employ fluorescence probes (e.g., H2DCFDA) to quantify reactive oxygen species (ROS) during EDHF inhibition .
Q. What experimental approaches elucidate this compound’s role in epigenetic regulation via TET homologues?
- Methodology : Focus on algal models (e.g., Chlamydomonas) using genetic and biochemical tools:
- CRISPR knockouts : Generate CDM1 mutants to assess high-light sensitivity and photosynthesis-related gene expression.
- Enzymatic assays : Monitor 5-methylcytosine (5mC) demethylation activity via mass spectrometry, tracking glyoxylate/CO2 production.
- Cross-species analysis : Compare TET homologues in green algae and higher plants to identify conserved pathways .
Q. How can multi-omics integration advance understanding of this compound’s metabolic interactions?
- Methodology : Combine metabolomics, transcriptomics, and proteomics:
- Metabolite profiling : Use LC-MS/MS to map ascorbate-glycerol conjugates and downstream metabolites (e.g., oxalate, threonate).
- Transcriptomic correlation : Pair with RNA-seq to identify genes co-regulated with ascorbate metabolism (e.g., NRF2, HIF).
- Network analysis : Apply weighted gene co-expression networks (WGCNA) to prioritize pathways influenced by ascorbate .
Methodological Considerations for Data Contradictions
- Case Example : Conflicting reports on ascorbate’s EDHF blockade at low (50 μM) vs. high (3 mM) concentrations ( vs. 13).
- Resolution strategy :
Dose-response curves : Systematically test intermediate concentrations (e.g., 100 μM–1 mM) across multiple vascular beds.
Tissue-specific factors : Characterize baseline ROS levels and antioxidant enzyme expression (e.g., SOD, GPx) in each model.
Pharmacokinetic modeling : Simulate ascorbate diffusion and intracellular accumulation to clarify threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
